molecular formula C20H19N3O6S2 B4630484 N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

Cat. No.: B4630484
M. Wt: 461.5 g/mol
InChI Key: HQAUJQIPFQEOCE-UHFFFAOYSA-N
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Description

N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a useful research compound. Its molecular formula is C20H19N3O6S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide is 461.07152768 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide derivatives, including compounds structurally related to N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, have been synthesized and characterized through various methods. The synthesis involves reactions that yield sulfonamide fragments, leading to compounds with potential anti-cancer properties. For example, Cumaoğlu et al. (2015) synthesized compounds by reacting 3,4-diaminobenzophenone, 8-aminoquinoline, or 2-picoylamine with 4-nitrobenzensulfonyl chloride, which were then evaluated for their in vitro anti-cancer activity against various cancer cell lines (Cumaoğlu et al., 2015).

Biological Activities

The biological activities of sulfonamide derivatives have been extensively studied, with a focus on their potential anti-cancer effects. The in vitro cytotoxic activities of these compounds were screened against human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines, revealing significant cell proliferation reduction and induction of mRNA expression of pro-apoptotic genes. This suggests a mechanism mediated by activation of apoptotic pathways, possibly through the activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Chemical Properties and Applications

The chemical versatility of sulfonamide derivatives is further illustrated by their use in synthesizing other complex molecules. These compounds serve as building blocks for the preparation of molecules with diverse biological activities. For instance, the eco-friendly synthesis of related compounds emphasizes not only the potential for significant technical value but also the environmental benefits of such synthetic methods, highlighting the strong technical value and environmental protection advantages in the synthesis process (Zhou Zeng-yong, 2008).

Properties

IUPAC Name

N-benzyl-N-methyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-22(15-16-5-3-2-4-6-16)31(28,29)20-11-7-17(8-12-20)21-30(26,27)19-13-9-18(10-14-19)23(24)25/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUJQIPFQEOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 2
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 3
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 4
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 5
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Reactant of Route 6
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N-BENZYL-N-METHYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.